molecular formula C22H24ClN5O B11518779 7-{(Z)-(4-Chlorophenyl)[(2E)-(3-methoxybenzylidene)hydrazono]methyl}-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane

7-{(Z)-(4-Chlorophenyl)[(2E)-(3-methoxybenzylidene)hydrazono]methyl}-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane

Cat. No.: B11518779
M. Wt: 409.9 g/mol
InChI Key: PIMJTOHYTNQBGJ-PGHAKQTASA-N
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Description

7-{(Z)-(4-Chlorophenyl)[(2E)-(3-methoxybenzylidene)hydrazono]methyl}-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane: is a complex organic compound with a unique structure that combines a triazatricyclodecane core with a hydrazono group and a chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-{(Z)-(4-Chlorophenyl)[(2E)-(3-methoxybenzylidene)hydrazono]methyl}-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane typically involves multiple steps. One common approach is the condensation of 4-chlorobenzaldehyde with 3-methoxybenzaldehyde hydrazone, followed by cyclization with a triazatricyclodecane precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazono group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products:

    Oxidation: Corresponding oxides.

    Reduction: Reduced hydrazono derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology: In biological research, it is studied for its potential as a bioactive molecule, with investigations into its interactions with various biological targets.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for drug development, particularly in the treatment of diseases where its unique structure may offer specific advantages.

Industry: In industrial applications, the compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can be leveraged.

Mechanism of Action

The mechanism of action of 7-{(Z)-(4-Chlorophenyl)[(2E)-(3-methoxybenzylidene)hydrazono]methyl}-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological molecules, while the triazatricyclodecane core provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 7-{(Z)-(4-Bromophenyl)[(2E)-(3-methoxybenzylidene)hydrazono]methyl}-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane
  • 7-{(Z)-(4-Fluorophenyl)[(2E)-(3-methoxybenzylidene)hydrazono]methyl}-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane

Comparison: Compared to its bromophenyl and fluorophenyl analogs, the chlorophenyl derivative exhibits unique reactivity due to the electron-withdrawing nature of the chlorine atom. This can influence the compound’s chemical stability and its interactions with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C22H24ClN5O

Molecular Weight

409.9 g/mol

IUPAC Name

(E)-1-(4-chlorophenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine

InChI

InChI=1S/C22H24ClN5O/c1-29-20-4-2-3-17(9-20)10-24-25-21(18-5-7-19(23)8-6-18)22-11-26-14-27(12-22)16-28(13-22)15-26/h2-10H,11-16H2,1H3/b24-10+,25-21-

InChI Key

PIMJTOHYTNQBGJ-PGHAKQTASA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/N=C(/C2=CC=C(C=C2)Cl)\C34CN5CN(C3)CN(C4)C5

Canonical SMILES

COC1=CC=CC(=C1)C=NN=C(C2=CC=C(C=C2)Cl)C34CN5CN(C3)CN(C4)C5

Origin of Product

United States

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